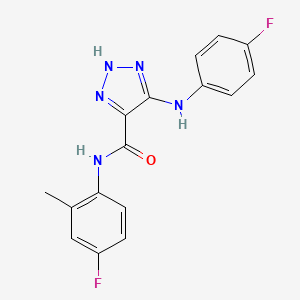

5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N5O/c1-9-8-11(18)4-7-13(9)20-16(24)14-15(22-23-21-14)19-12-5-2-10(17)3-6-12/h2-8,14-15,19,21-23H,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNPVPUCBFFYLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide typically involves the following steps:

Formation of the Triazolidine Ring: The triazolidine ring can be synthesized through the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of Fluoroaniline: The 4-fluoroaniline moiety is introduced via nucleophilic substitution reactions, often using fluorinated aniline derivatives and appropriate leaving groups.

Coupling with 4-fluoro-2-methylphenyl: The final step involves coupling the triazolidine intermediate with 4-fluoro-2-methylphenyl isocyanate under controlled conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazolidine ring, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the carbonyl group,

Biological Activity

5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure can enhance its pharmacological properties, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H13F2N5O |

| Molecular Weight | 329.30 g/mol |

| IUPAC Name | This compound |

| InChI Key | OPXXEIVHVNPWIH-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazolidine ring structure is known for its ability to stabilize interactions with proteins and enzymes, potentially leading to inhibition of their activity. The fluorinated groups may enhance binding affinity, which is critical for its efficacy in therapeutic applications.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antitumor Activity : Similar triazole derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 values in the low micromolar range) .

- Enzyme Inhibition : Compounds featuring triazole moieties often act as enzyme inhibitors, impacting pathways involved in cancer and inflammatory responses .

Case Studies

- Anticancer Studies : A study on structurally related compounds demonstrated that certain triazole derivatives exhibited strong anticancer properties against HCT-116 and MCF-7 cell lines, with IC50 values ranging from 1.9 to 3.23 µg/mL compared to standard treatments . This suggests that this compound may possess similar potential.

- Pharmacokinetic Analysis : In preclinical studies, compounds with fluorinated aniline groups were shown to undergo extensive metabolism, affecting their bioavailability and systemic exposure . This highlights the importance of optimizing the structure of this compound for improved pharmacokinetic profiles.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds:

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antitumor |

| Benzothiazole Derivative | 1.9 | Antitumor |

| Imidazole Derivative | 3.23 | Antitumor |

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Its structural features contribute to its interactions with biological targets, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Research indicates that triazolidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide have shown promise in targeting specific cancer cell lines, leading to apoptosis and reduced proliferation rates.

Antimicrobial Properties

Triazolidine derivatives have also been studied for their antimicrobial effects. Preliminary studies suggest that this compound may possess activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps, including the formation of the triazolidine ring and subsequent modifications to introduce fluorinated phenyl groups. The mechanism of action is believed to involve the inhibition of key enzymes or receptors involved in disease processes.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer effects in vitro | The compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |

| Study 2 | Assess antimicrobial activity | Exhibited bactericidal effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Investigate pharmacokinetics | Showed favorable absorption and distribution profiles in animal models, suggesting potential for oral bioavailability. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Key Observations :

- Pyrimidine derivatives (e.g., 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine) exhibit intramolecular N–H⋯N hydrogen bonds (2.982 Å) that stabilize their bioactive conformations . Similar interactions in the triazolidine analog could modulate solubility or receptor affinity.

Substituent Effects

Fluorinated Anilino Groups

- Target Compound : Dual 4-fluoro substituents may enhance membrane permeability and resistance to oxidative metabolism .

- Pyrimidine Analogs: In 5-[(4-fluoroanilino)methyl]-pyrimidines, fluorine atoms participate in weak C–H⋯F and π–π stacking interactions, influencing crystal packing and stability .

Methyl and Aryl Modifications

Comparison :

Pharmacological Profiles

Implications for Target Compound :

- The dual fluoroanilino groups in the triazolidine analog may confer selectivity for bacterial or fungal targets, akin to pyrimidine derivatives .

Q & A

Q. What are the optimal synthetic routes for this compound, and what parameters critically influence reaction yield?

The synthesis involves multi-step organic reactions, typically starting with condensation of fluorinated aniline derivatives. For example, analogous triazolidine-carboxamide compounds are synthesized via:

- Step 1 : Condensation of 4-fluoroaniline with a substituted isocyanate to form a urea intermediate.

- Step 2 : Cyclization using sodium azide or other azide sources to form the triazolidine core .

Critical parameters include: - Temperature control (< 60°C to avoid side reactions).

- Solvent choice (e.g., THF or DMF for solubility optimization).

- Purification via column chromatography or recrystallization to isolate the product.

Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .

Q. How can researchers address low aqueous solubility during in vitro assays?

Low solubility is a common challenge, as seen in structurally related compounds with fluorinated aryl groups . Methodological solutions include:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, ensuring biocompatibility with cell cultures.

- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability.

- Derivatization : Introduce polar functional groups (e.g., hydroxyl or carboxyl) to the triazolidine core while retaining bioactivity .

Advanced Research Questions

Q. What crystallographic techniques elucidate molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving:

- Intramolecular hydrogen bonding : Observed between triazolidine N–H and adjacent carbonyl groups, stabilizing the planar conformation (e.g., N–H⋯O distance ~2.9 Å) .

- Intermolecular interactions : Weak C–H⋯F and π–π stacking (centroid distances ~3.7 Å) influence crystal packing and stability .

- Dihedral angles : Angles between the triazolidine core and fluorophenyl substituents (e.g., ~11–70°) determine steric effects and ligand-receptor binding .

Q. How do fluorine substituents modulate pharmacokinetic properties?

Fluorine atoms enhance:

- Lipophilicity : LogP increases by ~0.25 per fluorine, improving membrane permeability (critical for CNS-targeted drugs) .

- Metabolic stability : Fluorine resists oxidative metabolism, extending half-life in vivo.

- Electrostatic interactions : The electron-withdrawing effect strengthens hydrogen bonding with target enzymes (e.g., kinase active sites) .

Q. How can methodological rigor resolve discrepancies in reported biological activity?

Contradictions in enzyme inhibition data may arise from:

- Assay conditions : Variability in pH, ionic strength, or reducing agents (e.g., DTT) can alter compound reactivity.

- Cell line specificity : Use isogenic cell lines to control for genetic background effects.

- Concentration gradients : Perform dose-response curves (IC₅₀) across a ≥10⁴-fold range to identify off-target effects.

- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and CRISPR-mediated gene knockout for target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.